

4-Phenoxyphenyl isocyanate molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Phenoxyphenyl isocyanate**

Cat. No.: **B1349322**

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure, Properties, and Reactivity of **4-Phenoxyphenyl isocyanate**

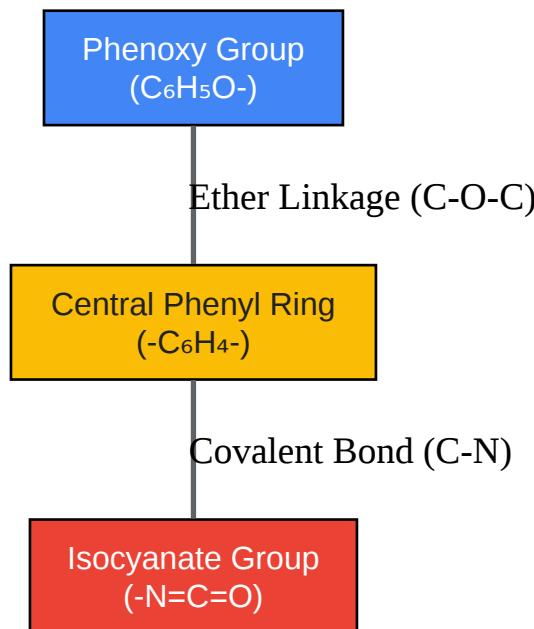
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenoxyphenyl isocyanate is a bifunctional organic compound featuring a phenoxy group, a central phenyl ring, and a highly reactive isocyanate functional group. This unique combination of a stable diaryl ether backbone and a versatile reactive site makes it a valuable intermediate and building block in organic synthesis. Its utility spans various fields, including the development of novel polymers, agrochemicals, and, significantly, as a scaffold in medicinal chemistry and drug discovery.^{[1][2]} The reactivity of the isocyanate moiety allows for covalent modification of biomolecules or the construction of complex molecular architectures, such as ureas and carbamates, which are common motifs in pharmacologically active compounds.^{[3][4]} This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and core reactivity.

Molecular Structure and Identification

The structure of **4-Phenoxyphenyl isocyanate** consists of a diphenyl ether core where one of the phenyl rings is substituted at the para-position (position 4) with an isocyanate (-N=C=O) group. This arrangement dictates its chemical properties and steric profile.


Chemical Identifiers

Key identifiers for **4-Phenoxyphenyl isocyanate** are summarized in the table below for unambiguous identification.

Identifier	Value	Citations
CAS Number	59377-19-4	[1] [5] [6]
Molecular Formula	C ₁₃ H ₉ NO ₂	[1] [5] [6]
Molecular Weight	211.22 g/mol	[1] [5] [6]
IUPAC Name	1-isocyanato-4-phenoxybenzene	[6]
Synonyms	p-Phenoxyphenyl isocyanate, 4-Isocyanatodiphenyl ether	[1] [6]
SMILES	O=C=NC1=CC=C(OC2=CC=C(C=C2)C=C1	[6] [7]
InChIKey	PNBUGOFIKAHZRW-UHFFFAOYSA-N	[6] [7]

Logical Structural Diagram

The following diagram illustrates the connectivity of the primary functional groups within the **4-Phenoxyphenyl isocyanate** molecule.

[Click to download full resolution via product page](#)

Caption: Functional group connectivity in **4-Phenoxyphenyl isocyanate**.

Physicochemical Properties

The physical and chemical properties of **4-Phenoxyphenyl isocyanate** are crucial for its handling, storage, and application in synthesis. It is noted to be a moisture-sensitive liquid.[6]

Property	Value	Citations
Appearance	Clear to yellow liquid	[8]
Density	1.169 g/cm ³	[6]
Boiling Point	169-170 °C @ 3 mmHg	[6][9]
Flash Point	>110 °C (>230 °F)	[6][9]
Refractive Index	1.595 @ 20 °C	[6][10]
Storage Conditions	Store under inert gas, moisture sensitive, refrigerator (+4°C)	[6][9]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **4-Phenoxyphenyl isocyanate**.^[11] While specific spectral data is not widely published, the expected characteristics can be inferred from its structure.^{[12][13]}

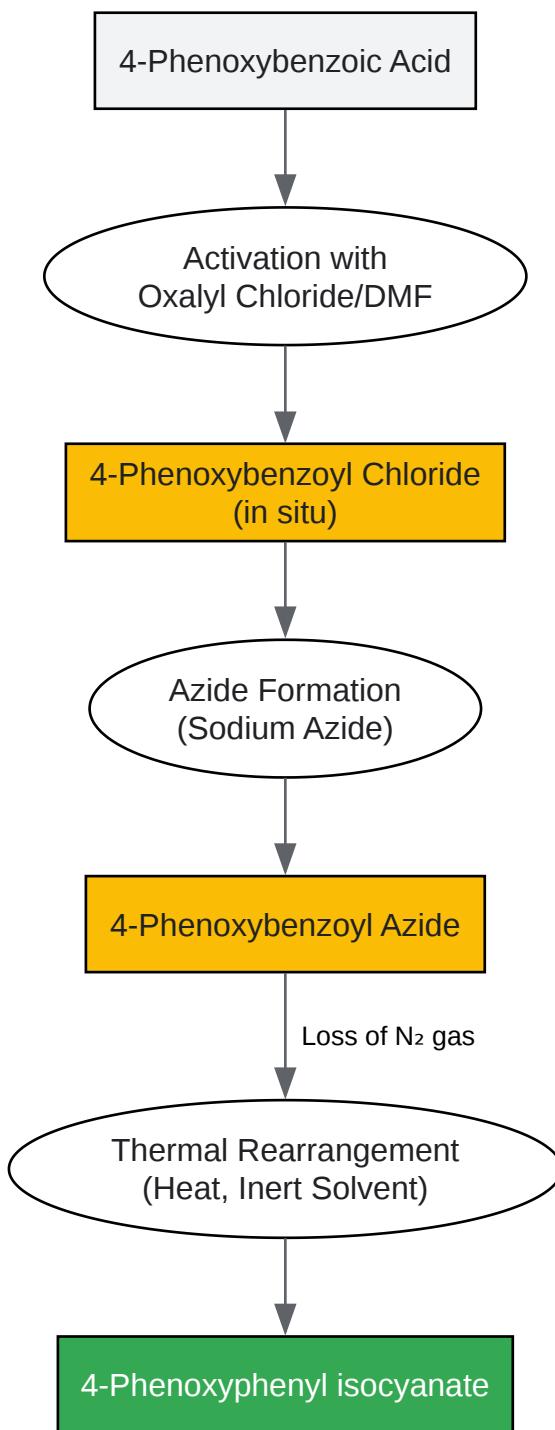
Technique	Expected Characteristics
IR Spectroscopy	<ul style="list-style-type: none">- Very strong, sharp, and characteristic absorption band for the asymmetric C=N=O stretch of the isocyanate group, typically appearing around 2250-2275 cm⁻¹.^[14]- Aromatic C-H stretching vibrations above 3000 cm⁻¹.- Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.- Strong C-O-C (aryl ether) stretching vibrations around 1240 cm⁻¹.
¹ H NMR Spectroscopy	<ul style="list-style-type: none">- A complex multiplet pattern in the aromatic region (~6.9-7.5 ppm). Due to the ether linkage and substitution, protons on both rings will be distinct and will show coupling. The protons on the isocyanate-bearing ring are expected to be slightly downfield compared to those on the terminal phenoxy ring.
¹³ C NMR Spectroscopy	<ul style="list-style-type: none">- The isocyanate carbon (-N=C=O) is expected to appear as a singlet around 120-130 ppm.- Multiple signals in the aromatic region (~115-160 ppm) corresponding to the 10 unique aromatic carbons (note the C-O and C-N carbons will be distinct).
Mass Spectrometry (EI-MS)	<ul style="list-style-type: none">- A prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (211.22).[7] - Potential fragmentation patterns including the loss of the NCO group (M-42) or cleavage at the ether linkage.

Synthesis Protocols

Isocyanates can be synthesized through several established methods. The Curtius rearrangement provides a reliable, phosgene-free route from a carboxylic acid derivative.[4][15]

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol describes a representative, two-step procedure for synthesizing **4-Phenoxyphenyl isocyanate** starting from 4-phenoxybenzoic acid.


Step 1: Synthesis of 4-Phenoxybenzoyl Azide

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
- Cool the suspension to 0 °C in an ice bath.
- Add oxalyl chloride (1.2 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
- Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, or until gas evolution ceases and the solution becomes clear, indicating the formation of 4-phenoxybenzoyl chloride.
- In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water and add it to a vigorously stirred biphasic solution of DCM and ice.
- Cool the acid chloride solution back to 0 °C and add it dropwise to the sodium azide solution.
- Stir the biphasic mixture vigorously at 0 °C for 1-2 hours.
- Separate the organic layer, wash with cold saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The resulting solution of 4-phenoxybenzoyl azide is typically used immediately in the next step without isolation.[16]

Step 2: Curtius Rearrangement to **4-Phenoxyphenyl isocyanate**

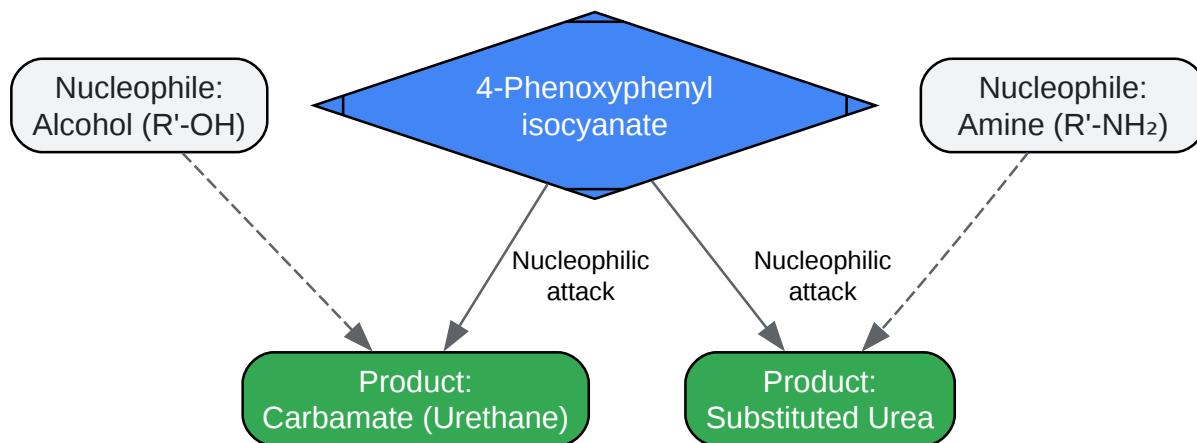
- Transfer the dried DCM solution of 4-phenoxybenzoyl azide into a flask equipped with a reflux condenser under a nitrogen atmosphere.
- Heat the solution gently to reflux (approx. 40 °C for DCM). The rearrangement is initiated by thermal decomposition, which leads to the loss of nitrogen gas and the formation of the isocyanate.[4][17]
- Monitor the reaction by IR spectroscopy, observing the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).
- Once the reaction is complete (typically 1-3 hours), cool the solution to room temperature.
- Remove the solvent (DCM) under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **4-Phenoxyphenyl isocyanate**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Phenoxyphenyl isocyanate**.

Reactivity and Applications


The synthetic utility of **4-Phenoxyphenyl isocyanate** is dominated by the electrophilic nature of the isocyanate carbon, which readily reacts with nucleophiles.^{[3][18]} This reactivity is fundamental to its use in constructing larger molecules.

Core Reactions

- Reaction with Alcohols: Alcohols react with the isocyanate to form stable carbamate (urethane) linkages. This reaction is often catalyzed by tertiary amines or organometallic compounds.^[18]
- Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted urea derivatives. This reaction is typically very fast and requires no catalyst.^{[18][19]}

These reactions are crucial in polymer chemistry for the synthesis of polyurethanes and polyureas, and in medicinal chemistry for linking molecular fragments or synthesizing bioactive molecules.^{[3][20]}

Reactivity Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Key nucleophilic addition reactions of isocyanates.

Safety and Handling

4-Phenoxyphenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Hazard Type	GHS Statement	Citations
Acute Toxicity	H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.	[1]
Irritation	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[1][6]
Handling	P261: Avoid breathing vapors. P280: Wear protective gloves/clothing/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[1]
Reactivity	Moisture sensitive. Reacts with water, alcohols, and amines.	[6][21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenoxyphenyl isocyanate - High purity | EN [georganics.sk]
- 2. nbino.com [nbino.com]

- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing)
DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Phenoxyphenyl isocyanate, 98% | Fisher Scientific [fishersci.ca]
- 7. PubChemLite - 4-phenoxyphenyl isocyanate (C13H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. isocyanate de 4-phénoxyphényle, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. 4-Phenoxyphenyl isocyanate [oakwoodchemical.com]
- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 12. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. 4-Ethoxyphenyl isocyanate [webbook.nist.gov]
- 15. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 16. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 21. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [www.cdc.gov]
- To cite this document: BenchChem. [4-Phenoxyphenyl isocyanate molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349322#4-phenoxyphenyl-isocyanate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com